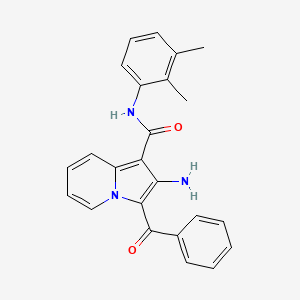

2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the indolizine family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a compound that can be synthesized through various chemical reactions, including the reaction of 2-[(2,3-dimethylphenyl) amino] ethyl benzoate with hydrazine hydrate, followed by treatment with substituted aromatic aldehydes. This process yields a range of compounds characterized by IR, 1H NMR, and mass spectral data, indicating the versatility of the compound's chemical structure for further modification and application in different areas of scientific research (Noubade et al., 2009).

Biological Activity

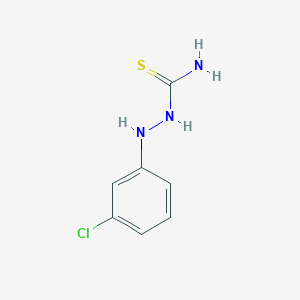

The biological activities of derivatives of 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide are a significant area of interest. For instance, derivatives synthesized from 3-chlorobenzoyl-indolizine-1-carboxylic acid showed promising in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. Molecular docking studies support the in vitro anticancer activity of these molecules, highlighting their potential as therapeutic agents in treating various diseases (Mahanthesha et al., 2022).

Novel Synthesis Approaches

A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives demonstrates the efficiency and versatility of this compound in chemical synthesis. This method, involving alkyl or aryl isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide, offers a base- and catalyst-free approach, opening new pathways for the synthesis of indolizine derivatives with potential applications in pharmaceuticals and materials science (Ziyaadini et al., 2011).

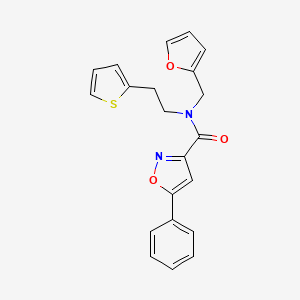

Application in Tropical Diseases

The synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases showcases the compound's relevance in developing treatments for conditions prevalent in tropical regions. The strategic synthesis of indolizine core structures as intermediates for efficient derivatization points to the compound's flexibility and adaptability in creating targeted therapeutic agents (Zhang et al., 2014).

Propriétés

IUPAC Name |

2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-9-8-12-18(16(15)2)26-24(29)20-19-13-6-7-14-27(19)22(21(20)25)23(28)17-10-4-3-5-11-17/h3-14H,25H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVACBNTYJQTKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)

![2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2636622.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)